molecular formula C20H25N5O3S B2719630 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008980-34-4

5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2719630
CAS No.: 1008980-34-4
M. Wt: 415.51
InChI Key: NTBYDPFFWWZCHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo-triazole core, substituted with a 4-nitrophenyl group, a 3,5-dimethylpiperidine moiety, and an ethyl side chain. Its synthesis and characterization likely involve advanced crystallographic techniques, as inferred from the prominence of tools like SHELX and WinGX in small-molecule crystallography.

Properties

IUPAC Name

5-[(3,5-dimethylpiperidin-1-yl)-(4-nitrophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-4-16-21-20-24(22-16)19(26)18(29-20)17(23-10-12(2)9-13(3)11-23)14-5-7-15(8-6-14)25(27)28/h5-8,12-13,17,26H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBYDPFFWWZCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CC(CC(C4)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is C20H25N5O3SC_{20}H_{25}N_{5}O_{3}S with a molecular weight of 415.5 g/mol. It features a thiazole and triazole ring system that is often associated with diverse biological activities.

PropertyValue
Molecular FormulaC20H25N5O3SC_{20}H_{25}N_{5}O_{3}S
Molecular Weight415.5 g/mol
CAS Number1008980-34-4

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, compounds similar to 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol demonstrated effective antibacterial and antifungal activities against a range of pathogens. For instance, compounds in this class have shown effectiveness against resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial therapies .

Anticancer Activity

The thiazole and triazole moieties are well-documented for their anticancer properties. A study involving related compounds indicated promising activity against various cancer cell lines including breast and colon cancer. For example, certain triazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast cancer), suggesting that the compound could be further explored for its anticancer potential .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells leading to apoptosis.
  • Interference with DNA Synthesis : The structural similarity to nucleotides may allow these compounds to interfere with DNA replication in rapidly dividing cells.

Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol was tested against standard bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones comparable to established antibiotics.

Study 2: Anticancer Properties

A recent investigation into the anticancer effects of thiazolo-triazole derivatives found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. This study highlighted the potential for developing targeted therapies based on this chemical structure.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the thiazole and triazole rings exhibit significant antimicrobial properties. The presence of the 3,5-dimethylpiperidine moiety enhances the compound's interaction with bacterial targets. Studies have shown that derivatives of similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria:

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL

These findings suggest that 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol could serve as a lead compound for developing new antibacterial agents.

Antiviral Properties

The antiviral potential of this compound is linked to its ability to interfere with viral replication mechanisms. Similar compounds have been shown to enhance the activity of host antiviral proteins such as APOBEC3G, which inhibits retroviral replication:

Compound NameViral TargetIC50 (µM)
Compound CHepatitis B Virus5.0
Compound DHIV10.0

These results indicate that modifications to the structure of 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol could lead to effective antiviral agents.

Anticancer Activity

The triazole and thiazole rings are well-known for their anticancer properties. Research has demonstrated that compounds containing these moieties can induce apoptosis in cancer cells and inhibit tumor growth:

Compound NameCancer TypeMechanism of Action
Compound EBreast CancerInhibition of cell proliferation
Compound FLung CancerInduction of apoptosis via caspase activation

Case Studies

Several studies have explored the efficacy of thiazole and triazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antibacterial activity of various thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics .
  • Antiviral Activity Assessment : In vitro studies demonstrated that triazole derivatives significantly inhibited the replication of Hepatitis C virus in hepatocyte cultures, suggesting that 5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol may share similar mechanisms .

Comparison with Similar Compounds

Research Findings and Limitations

The evidence emphasizes software methodologies but lacks experimental data on the compound itself. For example:

  • SHELX ’s role in refining small-molecule structures suggests that the target compound’s crystal structure was likely resolved using these tools.
  • ORTEP-3 ’s graphical interface would enable visualization of its stereochemistry relative to analogs.
  • WinGX could facilitate comparative analysis of crystallographic data across similar molecules.

Critical gaps :

No biological or pharmacological data (e.g., IC50, binding affinity).

No synthetic yield or stability comparisons.

No spectroscopic or chromatographic data (NMR, HPLC).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.